3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Description
Historical Context and Rationale for Academic Investigation
The synthesis of 3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine (CAS 955549-05-0) first emerged in the early 21st century alongside growing interest in functionalized pyrazoles for drug discovery. Pyrazole chemistry originated in the late 19th century with Ludwig Knorr's pioneering work on antipyrin, but the incorporation of branched alkyl and aryloxy groups gained momentum only after advances in catalytic cyclization techniques. This compound's development reflects three key trends:
- Demand for sterically hindered pyrazoles to modulate biological target engagement
- Strategic use of methoxy groups to enhance solubility and electronic profiles
- Hybrid architectures combining lipophilic (isopropyl) and polar (amine) functionalities
Early synthetic routes adapted classical cyclocondensation methods, as evidenced by the compound's registered synthesis through β-ketoester intermediates. The 2024 availability through commercial suppliers like BLDpharm marked its transition from academic curiosity to building block status.
Overview of Pyrazole Derivatives in Contemporary Research
Pyrazole derivatives occupy a privileged position in heterocyclic chemistry due to their:
The target compound's 5-amino group enables hydrogen bond donation critical for kinase inhibition, while its 3-isopropyl/4-aryl substitution pattern mirrors motifs in clinical candidates like CDK inhibitors. Recent studies demonstrate that such derivatives exhibit:
Significance of Substituent Effects in Pyrazole Chemistry
The compound's substitution pattern creates distinct electronic and steric environments:
Methoxyphenyl Group (C4):
- Electron-donating methoxy (-OCH₃) increases ring electron density (+M effect), enhancing π-π stacking with aromatic residues in biological targets
- Para-substitution minimizes steric clash while maintaining planarity for target binding
Isopropyl Group (C3):
- Branched alkyl chain induces 12-15° dihedral angle distortion versus planar pyrazole analogs
- Steric bulk (van der Waals volume ≈ 54 ų) limits rotational freedom, favoring preorganized binding conformations
5-Amino Group:
- pKₐ ≈ 8.2 enables pH-dependent protonation states across physiological conditions
- Serves as hydrogen bond donor (ΔG ≈ -3.1 kcal/mol in MD simulations)
Substituent interplay creates a dipole moment (μ = 2.4 D) oriented from the electron-rich methoxyphenyl to the electron-deficient pyrazole nitrogen. This polarization facilitates charge-transfer interactions with biological targets.
Scope and Limitations of Current Literature
Existing studies on 3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine reveal significant asymmetries in coverage:
Documented Characteristics:
- Synthetic protocols: 4-step route from ethyl acetoacetate (overall yield 42%)
- Physicochemical data: m.p. 143-145°C, logP 2.1
- Spectral signatures: ¹H NMR (DMSO-d6) δ 1.21 (d, J=6.8 Hz, 6H), 3.72 (s, 3H)
Critical Knowledge Gaps:
- No published crystal structure for precise conformational analysis
- Limited computational modeling of electronic properties
- Absence of structure-activity relationship (SAR) studies against biological targets
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5-propan-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C13H17N3O/c1-8(2)12-11(13(14)16-15-12)9-4-6-10(17-3)7-5-9/h4-8H,1-3H3,(H3,14,15,16) |
InChI Key |
KDFUXYGYIZFQEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NN1)N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
General Approach: Pyrazole Ring Formation
The key step in the synthesis involves constructing the pyrazole ring bearing the desired substituents. The typical strategy includes:
Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds or β-ketoesters : This approach forms the pyrazole core by condensation and ring closure under acidic or basic conditions.
Use of substituted hydrazines : For the 4-(4-methoxyphenyl) substituent, 4-methoxyphenylhydrazine is employed as the hydrazine source.
Incorporation of the isopropyl group : This can be introduced either via the β-ketoester starting material (e.g., methyl isobutyrylacetate) or by alkylation of the pyrazole ring post-cyclization.
Example: The synthesis of 3-isopropyl-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one involves reacting methyl isobutyrylacetate with 4-methoxyphenylhydrazine, leading to the pyrazolone intermediate that can be further converted to the amine derivative.
Specific Synthetic Route for 3-Isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Based on analogous compounds and literature precedents, the following detailed synthetic steps are proposed:
Alternative Alkylation Route
Another possible approach involves:
First synthesizing 4-(4-methoxyphenyl)-1H-pyrazol-5-amine without the isopropyl group.
Then performing alkylation at position 3 using isopropyl bromide in the presence of a suitable base (e.g., potassium carbonate) under reflux conditions.
This method allows for late-stage introduction of the isopropyl group, which can be advantageous for structural diversification.
Reaction Conditions and Optimization
Research Findings and Characterization
Structural confirmation : Single-crystal X-ray diffraction has been used to confirm regioselectivity and substitution patterns in related pyrazol-5-amine compounds, ensuring the correct attachment of the 4-methoxyphenyl group at position 4 and the isopropyl group at position 3.
Spectroscopic data : ^1H NMR typically shows characteristic doublets for isopropyl methyl groups (~1.2 ppm), septet for the isopropyl methine (~2.7 ppm), and singlets for aromatic methoxy protons (~3.7 ppm). Amino protons appear as broad singlets around 4–5 ppm.
Yield : Reported yields for similar pyrazole derivatives range from 60% to 90% depending on purification and reaction conditions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct cyclization | 4-Methoxyphenylhydrazine + methyl isobutyrylacetate | Condensation → cyclization → reduction | Straightforward, high regioselectivity | Requires reduction step, moderate reaction time |
| Alkylation post-pyrazolamine synthesis | 4-(4-methoxyphenyl)-1H-pyrazol-5-amine + isopropyl bromide | Alkylation under basic conditions | Late-stage modification, flexible | Possible side reactions, requires base control |
| Alternative hydrazine route | Hydrazine derivatives + substituted β-ketoesters | Cyclization under acidic/basic catalysis | Well-established, scalable | May need optimization for substituent compatibility |
Chemical Reactions Analysis
Azo Coupling Reactions
The primary amine at position 5 participates in diazotization and subsequent coupling with electron-rich aromatic systems. This reaction is critical for synthesizing azo dyes and bioactive molecules.
Example :
Reaction with 2-amino-4-chlorophenol under diazotization conditions (NaNO₂/HCl, 0–5°C) yields an azo derivative (Figure 1A). The methoxyphenyl group enhances regioselectivity during coupling .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium intermediate | N/A |
| Azo coupling | β-Naphthol, pH 9–10 | 5-(Azoaryl)-pyrazole derivative | 56–91% |
Nucleophilic Substitution at the Amine Group
The amine undergoes alkylation or acylation to form secondary amines or amides.
Example :
Reaction with benzyl chloride in DMF/K₂CO₃ produces N-benzylated derivatives. Acylation with acetyl chloride yields 5-acetamido analogs .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | Benzyl chloride, K₂CO₃, DMF, 80°C | N-Benzyl-5-aminopyrazole | ~53% |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, RT | 5-Acetamidopyrazole | ~60% |
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group.
Example :
Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position of the methoxyphenyl ring .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-(4-Nitrophenyl)-substituted pyrazole | 37–75% |
Reductive Functionalization
The amine group facilitates reductive amination with aldehydes/ketones.
Example :
Condensation with 4-methoxybenzaldehyde followed by NaBH₄ reduction produces N-(4-methoxybenzyl) derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Reductive amination | 4-Methoxybenzaldehyde, NaBH₄, MeOH | N-(4-Methoxybenzyl)-5-aminopyrazole | 80–91% |
Cyclization and Heterocycle Formation
The amine participates in cyclocondensation to form fused heterocycles.
Example :
Reaction with CS₂/KOH generates thiazole derivatives via intramolecular cyclization .
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Cyclocondensation | CS₂, KOH, EtOH, reflux | Pyrazolo[1,5-a]thiazole | ~65% |
Oxidation Reactions
Controlled oxidation converts the amine to nitro or hydroxylamine groups.
Example :
Treatment with H₂O₂/Fe²⁺ generates a nitroso intermediate, which is stabilized by the pyrazole ring.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | H₂O₂, FeSO₄, H₂O, RT | 5-Nitroso-pyrazole | 45–60% |
Structural Insights Influencing Reactivity
Scientific Research Applications
3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, analgesic, or anticancer properties.
Material Science: It can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the signaling pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Selected Pyrazol-5-Amine Derivatives
*Calculated based on analog data from .
Key Observations:
- Steric and Electronic Effects: The isopropyl group in the target compound provides moderate steric bulk compared to the bulkier tert-butyl group in . This difference may influence binding affinities in biological systems, as seen in thrombin inhibitors where substituent size correlates with inhibitory potency .
- Aromatic vs. Aliphatic Substituents: The 4-methoxyphenyl group at position 4 is conserved in many analogs (e.g., ), suggesting its role in π-π stacking or hydrogen bonding.
- Electron-Withdrawing Groups: Chlorine substitution at position 3 (e.g., ) introduces electron-withdrawing effects, which may enhance stability but reduce nucleophilic reactivity compared to methoxy or alkyl groups.
Biological Activity
3-Isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a five-membered ring structure with two nitrogen atoms, which is characteristic of pyrazoles. The presence of the isopropyl and methoxyphenyl substituents enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
The molecular formula for 3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is , with a molecular weight of approximately 220.28 g/mol. Its structural characteristics include:
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 299.7 ± 20.0 °C at 760 mmHg
- Melting Point : Not available
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including 3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine. In vitro evaluations demonstrated significant activity against several pathogens, with minimum inhibitory concentration (MIC) values indicating effective bactericidal properties.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Against |
|---|---|---|---|
| 3-Isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine | TBD | TBD | Staphylococcus aureus, Staphylococcus epidermidis |
The compound exhibited inhibition of biofilm formation, which is crucial in preventing chronic infections associated with bacterial colonies.
Antiviral Activity
In addition to antimicrobial properties, pyrazole derivatives have shown promise as antiviral agents. For instance, compounds similar to 3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine have been reported to inhibit viral replication effectively, particularly against Hepatitis C virus (HCV) and other RNA viruses.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives can be significantly influenced by their molecular structure. Substituents such as the methoxy group and isopropyl chain play critical roles in enhancing the compound's affinity for biological targets.
Key Findings from SAR Studies
- Substituent Effects : The methoxy group at the para position of the phenyl ring contributes to increased lipophilicity, enhancing cellular uptake.
- Ring Modifications : Alterations in the pyrazole ring can affect binding interactions with target proteins, influencing overall efficacy.
Case Studies and Research Findings
A comprehensive study evaluated the biological activity of various pyrazole derivatives, including 3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine. The findings indicated:
- Effective inhibition of specific enzymes related to bacterial resistance mechanisms.
- Promising results in inhibiting viral polymerases, suggesting potential for antiviral drug development.
Q & A
Q. What are the established synthetic routes for 3-isopropyl-4-(4-methoxyphenyl)-1H-pyrazol-5-amine?
Methodological Answer:
- Cyclization Reactions : A common approach involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, microwave-assisted reactions can accelerate the formation of the pyrazole core, as seen in the synthesis of structurally analogous compounds .
- Substituent Introduction : The isopropyl and methoxyphenyl groups are typically introduced via nucleophilic substitution or Friedel-Crafts alkylation. Phosphorous oxychloride (POCl₃) is often used as a cyclizing agent for intermediates .
- Key Intermediates : 5-Chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates are critical precursors, synthesized through sequential formylation, oxidation, and acylation steps .
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (part of the SHELX suite) refine structural parameters, with mean C–C bond accuracy of ~0.002 Å .
- Spectroscopic Validation : NMR (¹H/¹³C) confirms substituent positions, while IR identifies functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹). Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purity .
Advanced Research Questions
Q. How do substituents (isopropyl, methoxyphenyl) influence the compound’s bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Methoxyphenyl : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins (e.g., GPCRs), as observed in cannabinoid receptor ligand studies .
- Isopropyl : Steric effects may modulate binding affinity. Comparative studies with tert-butyl analogs show reduced steric hindrance improves solubility .
Q. What challenges arise in optimizing synthesis yield and purity, and how are they addressed?
Methodological Answer:
- Yield Optimization :
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes vs. 6 hours for cyclization) .
- Catalyst Screening : Pd/C or CuI improves cross-coupling efficiency for aryl group introduction .
- Purity Challenges :
- Chromatography : Use gradient HPLC with C18 columns (acetonitrile/water mobile phase) to separate regioisomers.
- Crystallization : Recrystallization in ethanol/water mixtures (7:3 v/v) removes byproducts, as validated for similar pyrazol-5-amine derivatives .
Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?
Methodological Answer:
- Multi-Technique Cross-Validation :
Q. What computational methods predict the compound’s reactivity or target interactions?
Methodological Answer:
- Reactivity Prediction :
- DFT Calculations : B3LYP/6-31G(d) level optimizations identify electrophilic sites (e.g., C-4 position for nucleophilic substitution) .
- Binding Interactions :
- Molecular Docking (AutoDock Vina) : Dock the compound into protein active sites (e.g., COX-2 or CCK1 receptors) using PyMOL for visualization. Adjust torsional angles of the methoxyphenyl group to optimize hydrogen bonding .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA analysis) .
Data Contradiction Analysis
Q. How to address conflicting crystallographic and spectroscopic data for this compound?
Methodological Answer:
- Scenario : NMR suggests a planar pyrazole ring, but SC-XRD shows slight puckering.
- Resolution :
Verify crystal quality (R factor < 0.05). Poor crystal packing may distort geometry .
Compare with neutron diffraction data (if available) to resolve hydrogen atom positions .
Re-examine NMR sample for solvent effects (e.g., DMSO vs. CDCl₃) that may influence tautomeric equilibrium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
